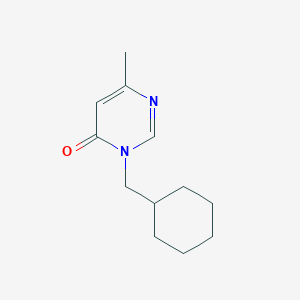
3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound, which can give insights into its reactivity .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give us insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
CHM-6-MPD has been studied extensively over the past few decades due to its potential to be used in a variety of scientific applications. One such application is drug discovery, as CHM-6-MPD has been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, CHM-6-MPD has been used in drug design, as it has been shown to interact with certain proteins in a manner that could potentially lead to the development of new drugs. Finally, CHM-6-MPD has been used in biochemistry, as it has been shown to interact with certain enzymes in a manner that could potentially lead to the development of new treatments for diseases.
Wirkmechanismus
The mechanism of action of CHM-6-MPD is not yet fully understood, but it is believed to involve the interaction of the compound with certain proteins and enzymes. Specifically, it is believed that CHM-6-MPD binds to certain proteins and enzymes, which then leads to a cascade of reactions that ultimately result in the desired effect. For example, it is believed that CHM-6-MPD binds to certain proteins and enzymes involved in the metabolism of drugs, which then leads to the increased absorption and metabolism of the drug. Additionally, it is believed that CHM-6-MPD binds to certain proteins and enzymes involved in the metabolism of certain diseases, which then leads to the decreased severity of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of CHM-6-MPD are not yet fully understood, but it is believed to possess a variety of effects. For example, CHM-6-MPD has been shown to possess antifungal, antibacterial, and antiviral properties, which could potentially be used to treat a variety of diseases. Additionally, CHM-6-MPD has been shown to possess anti-inflammatory properties, which could potentially be used to treat inflammatory conditions. Finally, CHM-6-MPD has been shown to possess immunomodulatory properties, which could potentially be used to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CHM-6-MPD in laboratory experiments has several advantages and limitations. One advantage is that CHM-6-MPD is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, CHM-6-MPD has been shown to possess a variety of biochemical and physiological effects, which makes it ideal for use in laboratory experiments. Finally, CHM-6-MPD is relatively inexpensive, which makes it ideal for use in laboratory experiments.
However, there are also several limitations to using CHM-6-MPD in laboratory experiments. For example, the mechanism of action of CHM-6-MPD is not yet fully understood, which makes it difficult to predict the outcome of certain experiments. Additionally, the effects of CHM-6-MPD on humans are not yet fully understood, which makes it difficult to use it in certain experiments. Finally, the toxicity of CHM-6-MPD is not yet fully understood, which makes it difficult to use it in certain experiments.
Zukünftige Richtungen
The potential applications of CHM-6-MPD are vast, and there are many potential future directions for research. For example, further research could be conducted to elucidate the mechanism of action of CHM-6-MPD, as well as to determine the effects of CHM-6-MPD on humans. Additionally, further research could be conducted to investigate the potential applications of CHM-6-MPD in drug discovery and drug design. Finally, further research could be conducted to investigate the potential applications of CHM-6-MPD in biochemistry and physiology.
Synthesemethoden
CHM-6-MPD can be synthesized using a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Beckmann rearrangement. The Biginelli reaction is the most commonly used method, as it yields a higher yield and is relatively simple to perform. This method involves the reaction of an aldehyde, a β-keto ester, and an amine under basic conditions. The Knoevenagel condensation is a less commonly used method, as it yields a lower yield and is more complex to perform. This method involves the reaction of an aldehyde, an active methylene compound, and an amine under acidic conditions. The Beckmann rearrangement is the least commonly used method, as it yields an even lower yield and is the most complex to perform. This method involves the reaction of an oxime and a base to form an isocyanate, which can then be reduced to form CHM-6-MPD.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQVGYBRJJTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430342.png)
![2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6430346.png)
![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
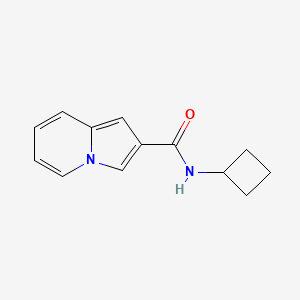
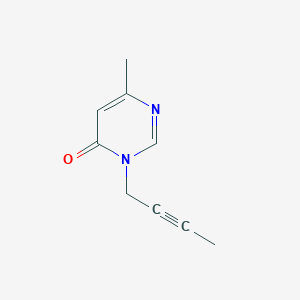
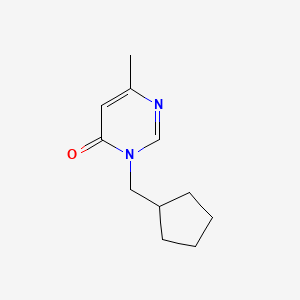
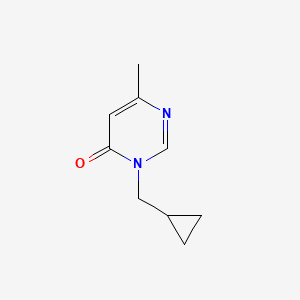
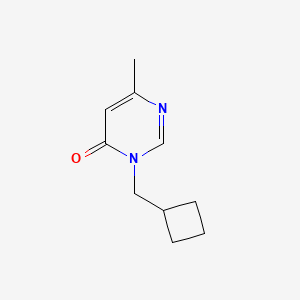
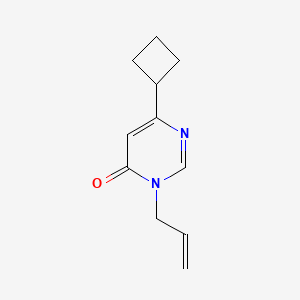
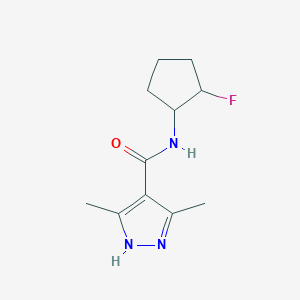
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
